molecular formula C10H7BrClN B15204467 8-Bromo-3-chloronaphthalen-1-amine

8-Bromo-3-chloronaphthalen-1-amine

Cat. No.: B15204467
M. Wt: 256.52 g/mol
InChI Key: PYNZHFUZMIKBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H7BrClN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloronaphthalen-1-amine typically involves the bromination and chlorination of naphthalen-1-amine. One common method is the Sandmeyer reaction, which involves the substitution of a diazonium group by halogens. The reaction conditions often include the use of copper(I) bromide (CuBr) and sodium nitrite (NaNO2) in the presence of an acid such as p-toluenesulfonic acid (TsOH) in acetonitrile (MeCN) at low temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of naphthalene, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-chloronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-chloronaphthalen-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

8-bromo-3-chloronaphthalen-1-amine

InChI

InChI=1S/C10H7BrClN/c11-8-3-1-2-6-4-7(12)5-9(13)10(6)8/h1-5H,13H2

InChI Key

PYNZHFUZMIKBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)Br)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.